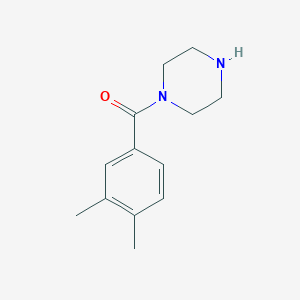

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone

Beschreibung

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone is a piperazine-based compound featuring a methanone bridge linked to a 3,4-dimethylphenyl aromatic ring. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including enzymes, receptors, and ion channels. This compound has been studied in the context of neuroprotection, enzyme inhibition, and as a structural template for drug discovery .

Eigenschaften

Molekularformel |

C13H18N2O |

|---|---|

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

(3,4-dimethylphenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C13H18N2O/c1-10-3-4-12(9-11(10)2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3 |

InChI-Schlüssel |

GTGXDFSCNTVGNZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone typically involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone, also known by the identifier 926209-22-5, is a chemical compound with several potential applications, particularly in scientific research . A notable area of interest lies in its role as a building block for synthesizing novel D3 dopamine receptor agonists .

Scientific Research Applications

This compound serves as an intermediate in the synthesis of compounds with potential therapeutic applications [1, 2]. Specifically, it is used in creating novel D3 dopamine receptor (D3R) agonists .

Dopamine Receptor Agonists:

- ML417 Synthesis: this compound is a key component in synthesizing ML417, a highly selective D3R agonist . ML417 has demonstrated the ability to promote D3R-mediated β-arrestin translocation, G protein activation, and pERK phosphorylation without activating other dopamine receptors .

- Neuroprotection: ML417 has shown promise in protecting against neurodegeneration of dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This suggests potential applications in treating neuropsychiatric disorders .

- Selectivity: The D3R agonist created using this compound exhibits exceptional global selectivity when screened against multiple G protein-coupled receptors (GPCRs) . Molecular modeling indicates a unique interaction with the D3R, which may explain its selectivity .

Piperazine Derivatives:

- Medicinal Chemistry: Piperazine-containing compounds, including those derived from this compound, have demonstrated anticonvulsant activity .

- Drug Synthesis: Piperazine is a significant component in many FDA-approved drugs .

Limitations and Considerations

- Impulse Control Disorders: Some D3R-preferring agonists have been associated with impulse control disorders like pathological gambling, hypersexuality, and compulsive eating, particularly at higher doses that activate the D2R .

- Further Research: While initial findings are promising, further research is needed to fully understand the therapeutic potential and safety profile of compounds synthesized using this compound .

Wirkmechanismus

The mechanism of action of (3,4-Dimethylphenyl)(piperazin-1-yl)methanone involves its interaction with molecular targets such as receptors or enzymes. In medicinal applications, it has been shown to inhibit the activity of EGFR, leading to reduced cell proliferation and induction of apoptosis in cancer cells. The compound fits well into the active site of EGFR, blocking its kinase activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The pharmacological profile of piperazine-methanone derivatives is highly dependent on substituents on both the aromatic ring and the piperazine moiety. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Piperazine-Methanone Derivatives

Physicochemical Properties

- Synthetic Accessibility : The parent compound can be synthesized via reductive amination () or nucleophilic substitution (), whereas halogenated analogs require more complex steps (e.g., palladium-catalyzed coupling in ).

Biologische Aktivität

(3,4-Dimethylphenyl)(piperazin-1-yl)methanone, a compound featuring a piperazine moiety, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of a piperazine ring substituted with a 3,4-dimethylphenyl group and a carbonyl functional group, which may influence its interactions with biological targets.

1. Dopamine Receptor Modulation

Research indicates that compounds similar to this compound exhibit significant activity at dopamine receptors. In particular, studies have shown that certain piperazine derivatives can act as selective agonists for the D3 dopamine receptor (D3R), which is implicated in neuroprotective effects against neurodegenerative conditions. For instance, a related compound demonstrated an EC50 value of 710 nM for D3R activation while showing no measurable activity at the D2 receptor up to 100 μM .

2. Antitumor Activity

A series of studies have evaluated the antitumor potential of piperazine derivatives. Specifically, this compound and its analogs have demonstrated cytotoxic effects against various cancer cell lines. The mechanism underlying this activity may involve the induction of apoptosis and inhibition of cell proliferation. For example, compounds derived from piperazine have been synthesized and tested for their efficacy against tumor cells, showing promising results in inhibiting growth .

3. Antibacterial and Antifungal Properties

The antibacterial and antifungal activities of piperazine derivatives have also been explored. Studies indicate that these compounds can inhibit the growth of certain bacterial strains and fungi. The synthesis of various piperazine-based compounds has been linked to enhanced antimicrobial activity due to modifications in their chemical structure .

The biological activity of this compound is likely mediated through multiple mechanisms:

- Receptor Binding : The compound's ability to bind selectively to dopamine receptors suggests a role in modulating neurotransmitter systems, which can affect mood and cognitive functions.

- Cell Cycle Interference : Antitumor effects may arise from the compound's interference with cell cycle progression, leading to apoptosis in cancer cells.

- Membrane Disruption : Antimicrobial properties could be attributed to the disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.

Case Study 1: Neuroprotective Effects

A study on D3R-preferring agonists demonstrated that compounds similar to this compound provided significant neuroprotection in animal models subjected to neurotoxic agents like MPTP. This highlights the potential therapeutic applications in treating Parkinson's disease .

Case Study 2: Anticancer Activity Assessment

In vitro assessments revealed that specific piperazine derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. These findings suggest that structural modifications can enhance anticancer efficacy .

Data Summary

| Property | Value/Observation |

|---|---|

| Molecular Formula | C₁₃H₁₈N₂O |

| D3R EC50 | 710 nM |

| Antitumor IC50 | Low micromolar range |

| Antibacterial Activity | Effective against several bacterial strains |

| Antifungal Activity | Inhibitory effects observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.